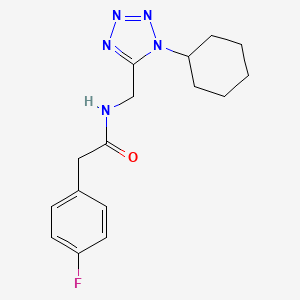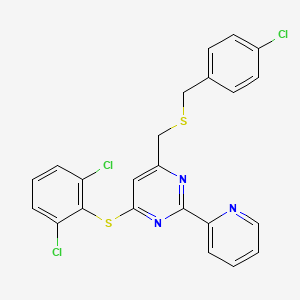
4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,6-dichlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,6-dichlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine” is a complex organic molecule that contains several functional groups . It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom. The molecule also contains several sulfur atoms, which are likely involved in the formation of sulfide bridges .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several rings and functional groups . The pyrimidine and pyridine rings are likely to be planar, while the rest of the molecule may have a more complex three-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups . For example, the presence of the sulfide bridges might influence its reactivity and stability .Scientific Research Applications
Synthesis and Crystal Structure Analysis
- Compounds with thiopyrimidine derivatives have been synthesized and characterized, highlighting their crystal structure and cytotoxic activity against various cancer cell lines. Such studies provide insights into the molecular conformation and potential anticancer properties, demonstrating the significance of pyrimidine derivatives in drug development (Stolarczyk et al., 2018).
Spectroscopic Investigation and Chemotherapeutic Potential
- Spectroscopic analysis of similar compounds, including vibrational spectral analysis and molecular docking studies, suggests potential inhibitory activity against specific proteins, indicating their relevance as chemotherapeutic agents (Alzoman et al., 2015). Such investigations are crucial for understanding the interaction of these compounds with biological targets and their potential therapeutic benefits.
Antimicrobial and Antiviral Activity
- Research into sulfanyl pyrimidine derivatives has explored their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. This highlights the versatility of pyrimidine derivatives in developing new therapeutics for various diseases (Bassyouni & Fathalla, 2013).
Material Science Applications
- Studies on iron(II) complexes with sulfanyl-, sulfinyl-, and sulfonyl- pyridine ligands indicate the potential for applications in material science, particularly related to spin-crossover and crystallographic phase changes. This research area can lead to advancements in materials with tunable magnetic and optical properties (Cook et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its biological activity and potential applications . For example, if it shows promise as a drug candidate, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical studies .
properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanylmethyl]-6-(2,6-dichlorophenyl)sulfanyl-2-pyridin-2-ylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl3N3S2/c24-16-9-7-15(8-10-16)13-30-14-17-12-21(31-22-18(25)4-3-5-19(22)26)29-23(28-17)20-6-1-2-11-27-20/h1-12H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPYFDKSAPEKPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=N2)SC3=C(C=CC=C3Cl)Cl)CSCC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl3N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

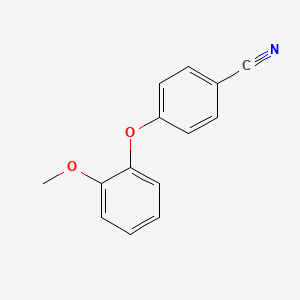
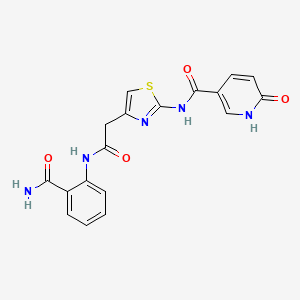
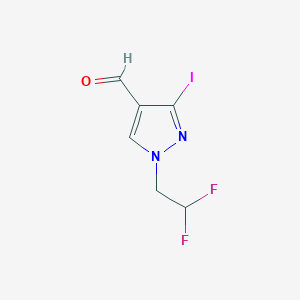

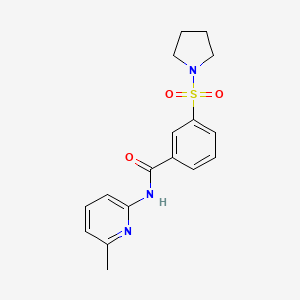

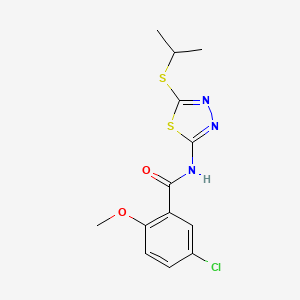

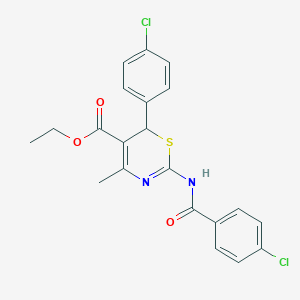
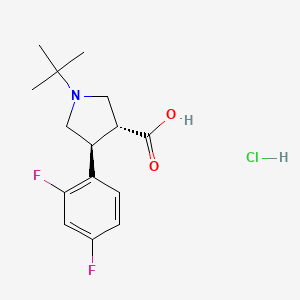
![2-(1-tert-butyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2399459.png)
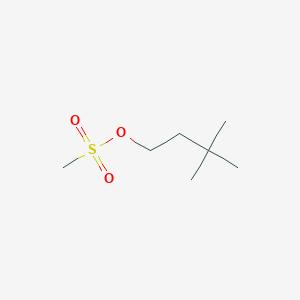
![3,4-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2399464.png)
